Cas no 196611-19-5 (1-\u200b(2-\u200bAmino-\u200b3-\u200bmethylphenyl)\u200bethanol)

1-\u200b(2-\u200bAmino-\u200b3-\u200bmethylphenyl)\u200bethanol structure
196611-19-5 structure
Product Name:1-\u200b(2-\u200bAmino-\u200b3-\u200bmethylphenyl)\u200bethanol
CAS-nummer:196611-19-5
MF:C9H13NO
MW:151.205622434616
CID:116977
PubChem ID:102330434
Update Time:2025-05-21

1-\u200b(2-\u200bAmino-\u200b3-\u200bmethylphenyl)\u200bethanol Chemische en fysische eigenschappen

Naam en identificatie

    • Benzenemethanol,2-amino-a,3-dimethyl-
    • Benzenemethanol, 2-amino--alpha-,3-dimethyl-
    • 1-(2-Amino-3-methylphenyl)ethanol
    • NC1=C(C=CC=C1C(O)C)C
    • 2-(1-Hydroxyethyl)-6-methylaniline
    • 1-(2-amino-3-methylphenyl)ethan-1-ol
    • DTXSID301017839
    • EN300-6802149
    • Benzenemethanol, 2-amino-.alpha.,3-dimethyl-
    • 196611-19-5
    • MFCD01941170
    • 1-?(2-?Amino-?3-?methylphenyl)?ethanol
    • F87845
    • Benzenemethanol, 2-amino-a,3-dimethyl-; 2-Amino-a,3-dimethylbenzenemethanol
    • 1-\u200b(2-\u200bAmino-\u200b3-\u200bmethylphenyl)\u200bethanol
    • Inchi: 1S/C9H13NO/c1-6-4-3-5-8(7(2)11)9(6)10/h3-5,7,11H,10H2,1-2H3
    • InChI-sleutel: RNQMERCPVXXHIB-UHFFFAOYSA-N
    • LACHT: OC(C)C1C=CC=C(C)C=1N

Berekende eigenschappen

  • Exacte massa: 151.099714038 g/mol
  • Monoisotopische massa: 151.099714038 g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 11
  • Aantal draaibare bindingen: 1
  • Complexiteit: 127
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Moleculair gewicht: 151.21
  • XLogP3: 1.7
  • Topologisch pooloppervlak: 46.2

1-\u200b(2-\u200bAmino-\u200b3-\u200bmethylphenyl)\u200bethanol Prijsmeer >>

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